N-{6-[(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino]-6-oxohexyl}pyrazine-2-carboxamide
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Overview
Description
N-{6-[(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino]-6-oxohexyl}pyrazine-2-carboxamide is a complex organic compound that features a carbazole core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{6-[(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino]-6-oxohexyl}pyrazine-2-carboxamide typically involves multiple steps. One common approach starts with the preparation of 6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-amine . This intermediate is then reacted with a suitable hexyl chain derivative and pyrazine-2-carboxamide under controlled conditions to form the final product. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. This includes the use of automated reactors, continuous flow systems, and rigorous quality control measures to ensure consistency and compliance with regulatory standards .
Chemical Reactions Analysis
Types of Reactions
N-{6-[(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino]-6-oxohexyl}pyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while reduction may produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used .
Scientific Research Applications
N-{6-[(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino]-6-oxohexyl}pyrazine-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as polymers and electronic devices.
Mechanism of Action
The mechanism of action of N-{6-[(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino]-6-oxohexyl}pyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-amine: A precursor in the synthesis of the target compound.
N-(8-amino-6-fluoro-5-methyl-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)-2,2,2-trifluoroacetamide: Another compound with a similar core structure.
N-((6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-3-yl)methyl)-4,4-bis(4-fluorophenyl)butan-1-amine: A related compound with different substituents.
Uniqueness
N-{6-[(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino]-6-oxohexyl}pyrazine-2-carboxamide is unique due to its specific combination of functional groups and structural features.
Properties
Molecular Formula |
C23H26FN5O2 |
---|---|
Molecular Weight |
423.5 g/mol |
IUPAC Name |
N-[6-[(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino]-6-oxohexyl]pyrazine-2-carboxamide |
InChI |
InChI=1S/C23H26FN5O2/c24-15-8-9-18-17(13-15)16-5-4-6-19(22(16)29-18)28-21(30)7-2-1-3-10-27-23(31)20-14-25-11-12-26-20/h8-9,11-14,19,29H,1-7,10H2,(H,27,31)(H,28,30) |
InChI Key |
QMKXWXOVDUQSLZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=C(C1)C3=C(N2)C=CC(=C3)F)NC(=O)CCCCCNC(=O)C4=NC=CN=C4 |
Origin of Product |
United States |
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